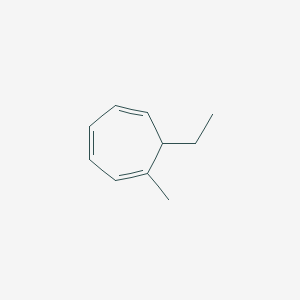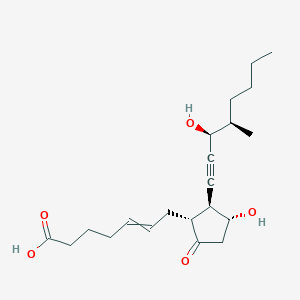
(11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methyl group, and a conjugated enyne system. Its intricate molecular architecture makes it a subject of study in organic chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the enyne system: This can be achieved through a Sonogashira coupling reaction, where an alkyne and an alkene are coupled in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation and Reduction: The ketone and hydroxyl groups are introduced through selective oxidation and reduction reactions, often using reagents like PCC (Pyridinium chlorochromate) for oxidation and NaBH4 (Sodium borohydride) for reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like column chromatography and recrystallization.
化学反应分析
Types of Reactions
(11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like NaBH4.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, PCC
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride)
Catalysts: Palladium, Copper
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further functionalized for specific applications.
科学研究应用
(11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of (11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The enyne system can participate in electron transfer reactions, influencing redox processes in biological systems.
相似化合物的比较
Similar Compounds
(11alpha,15S,16R)-11,15-Dihydroxy-16-methyl-9-oxoprost-5-en-13-yn-1-oic acid: shares similarities with other prostaglandin analogs, which also contain hydroxyl and ketone groups and a conjugated system.
Prostaglandin E2 (PGE2): Another compound with similar functional groups but different biological activities.
Prostaglandin F2alpha (PGF2alpha): Similar in structure but with different stereochemistry and biological effects.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the enyne system, which confer distinct chemical reactivity and biological activity compared to other prostaglandin analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
61409-30-1 |
|---|---|
分子式 |
C21H32O5 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
7-[(1R,2S,3R)-3-hydroxy-2-[(3S,4R)-3-hydroxy-4-methyloct-1-ynyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H32O5/c1-3-4-9-15(2)18(22)13-12-17-16(19(23)14-20(17)24)10-7-5-6-8-11-21(25)26/h5,7,15-18,20,22,24H,3-4,6,8-11,14H2,1-2H3,(H,25,26)/t15-,16-,17-,18-,20-/m1/s1 |
InChI 键 |
NYQRWICHEHCTKK-HGJKNBTDSA-N |
手性 SMILES |
CCCC[C@@H](C)[C@@H](C#C[C@H]1[C@@H](CC(=O)[C@@H]1CC=CCCCC(=O)O)O)O |
规范 SMILES |
CCCCC(C)C(C#CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
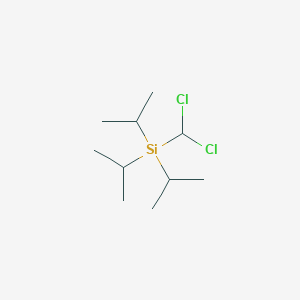
![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)

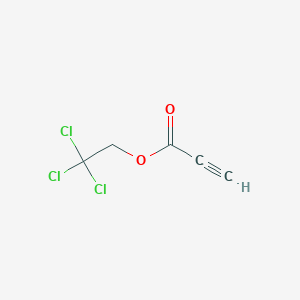
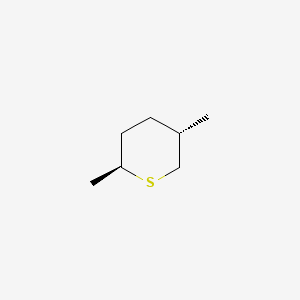
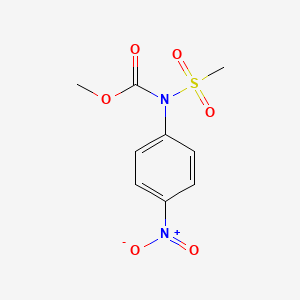
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)
